molecular formula C16H14Cl2O B13403695 (S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol

(S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol

Cat. No.: B13403695
M. Wt: 293.2 g/mol
InChI Key: GZQAUCBRPSENQB-NBFOKTCDSA-N
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Description

(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol (Mixture of Diastereomers) is a complex organic compound that features a naphthalenol core with a dichlorophenyl substituent

Preparation Methods

The synthesis of (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol typically involves several steps, starting with the preparation of the naphthalenol core. This can be achieved through catalytic hydrogenation of naphthalene derivatives under specific conditions. The dichlorophenyl group is then introduced via electrophilic aromatic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol undergoes various chemical reactions, including:

Scientific Research Applications

(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

(S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol can be compared with other similar compounds, such as:

    Phenylboronic esters: These compounds share some structural similarities and are used in organic synthesis and drug design.

    Naphthalenol derivatives:

Properties

Molecular Formula

C16H14Cl2O

Molecular Weight

293.2 g/mol

IUPAC Name

(1S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11?,16-/m0/s1

InChI Key

GZQAUCBRPSENQB-NBFOKTCDSA-N

Isomeric SMILES

C1CC(C2=CC=CC=C2[C@H]1O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

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